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Compound of Interest

Compound Name: 1,4-Diacetoxybutane

Cat. No.: B3422659

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diacetoxybutane is a diester of butane-1,4-diol and acetic acid, serving as a key
intermediate in various chemical syntheses. Its reactivity is primarily centered around its two
ester functional groups, which are susceptible to nucleophilic attack. This technical guide
provides a comprehensive overview of the reactive moieties of 1,4-diacetoxybutane, detailing
its chemical properties, key reactions, and its role as a precursor in the synthesis of the
alkylating agent busulfan. This document includes a compilation of spectroscopic data, detailed
experimental protocols for its hydrolysis, and a discussion of its relevance in the context of drug
development.

Chemical Properties and Spectroscopic Data

1,4-Diacetoxybutane, also known as butane-1,4-diol diacetate, is a colorless liquid at room
temperature. Its fundamental properties are summarized in the table below.
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Property Value

Molecular Formula CsH1404

Molecular Weight 174.19 g/mol

CAS Number 628-67-1

Appearance Colorless to almost colorless clear liquid

The structural integrity and purity of 1,4-diacetoxybutane can be confirmed through various

spectroscopic technigues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of 1,4-
diacetoxybutane.

1H NMR Spectroscopy

The proton NMR spectrum of 1,4-diacetoxybutane is characterized by three main signals
corresponding to the different proton environments in the molecule.

Chemical Shift (8)

Assignment . Multiplicity Integration
in ppm

-O-CHz- ~4.10 Triplet 4H

-CH2-CH2-CHz2- ~1.72 Quintet 4H

-C(=0)-CHs ~2.05 Singlet 6H

13C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Based on typical chemical shift ranges for esters, the following assignments can be predicted.

[1](21(3]
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Assignment Predicted Chemical Shift () in ppm
C=0 170 - 185

-O-CHa- 60 - 80

-CH2-CH2-CHz- 20-40

-C(=0)-CHs 20 - 30

Infrared (IR) Spectroscopy

The FTIR spectrum of 1,4-diacetoxybutane displays characteristic absorption bands for its

functional groups.[4]

Wavenumber (cm~12) Functional Group Description

~1740 C=0 Ester carbonyl stretch
~1240 C-O0 Ester C-O stretch
2850-3000 C-H Alkane C-H stretch

Mass Spectrometry

Mass spectrometry data for 1,4-diacetoxybutane shows a molecular ion peak corresponding

to its molecular weight.[5]

m/z Interpretation
174 [M]* (Molecular lon)
43 [CHsCO]J* (Base Peak)

Reactivity of the Ester Moieties

The primary reactive sites of 1,4-diacetoxybutane are the electrophilic carbonyl carbons of the
two ester groups. These moieties are susceptible to nucleophilic acyl substitution reactions,

with hydrolysis being the most prominent example.
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Hydrolysis of 1,4-Diacetoxybutane

Hydrolysis of 1,4-diacetoxybutane yields 1,4-butanediol and two equivalents of acetic acid.
This reaction can be catalyzed by either acid or base.

Reactants Products
+ 2 H20 + 2 Acetic Acid
+ p—
1,4-Diacetoxybutane LMORO = 1,4-Butanediol

Click to download full resolution via product page
Caption: Hydrolysis of 1,4-Diacetoxybutane.

This hydrolysis is a crucial step in industrial processes where 1,4-diacetoxybutane serves as
an intermediate in the production of 1,4-butanediol.[6][7]

Experimental Protocols for Hydrolysis

Detailed experimental protocols for the acid- and base-catalyzed hydrolysis of 1,4-
diacetoxybutane are provided below.

This protocol outlines a typical laboratory procedure for the acid-catalyzed hydrolysis of 1,4-
diacetoxybutane.

Materials:
e 1,4-Diacetoxybutane
 Dilute sulfuric acid (e.g., 1 M H2S0Oa4) or a strongly acidic cation exchange resin.[7][8]

o Water
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e Sodium bicarbonate solution (saturated)

e Anhydrous magnesium sulfate

e Organic solvent (e.g., diethyl ether or ethyl acetate)

¢ Round-bottom flask with reflux condenser

e Heating mantle

e Separatory funnel

 Rotary evaporator

Procedure:

» To a round-bottom flask, add 1,4-diacetoxybutane and a molar excess of water (e.g., 10
equivalents).

e Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 equivalents) or the acidic resin.

o Heat the mixture to reflux (approximately 100°C) for a specified time (e.g., 2-4 hours),
monitoring the reaction progress by TLC or GC.[7]

e Cool the reaction mixture to room temperature.

« If an acid catalyst was used, neutralize the mixture by carefully adding a saturated sodium
bicarbonate solution until effervescence ceases.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic
solvent (3 x 50 mL).

o Combine the organic layers and wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using
a rotary evaporator.

e The crude 1,4-butanediol can be purified by distillation.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b3422659?utm_src=pdf-body
https://patents.google.com/patent/US5397439A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Expected Yield: Yields for this reaction are typically high, often exceeding 90%, depending on
the reaction conditions and purification.

This protocol describes the saponification of 1,4-diacetoxybutane.
Materials:

e 1,4-Diacetoxybutane

e Aqueous sodium hydroxide or potassium hydroxide (e.g., 2 M)
 Dilute hydrochloric acid (for neutralization)

» Organic solvent (e.g., diethyl ether or ethyl acetate)

e Round-bottom flask with reflux condenser

e Heating mantle

e Separatory funnel

e Rotary evaporator

Procedure:

 In a round-bottom flask, dissolve 1,4-diacetoxybutane in a suitable solvent if necessary, and
add a stoichiometric amount of aqueous sodium hydroxide (2 equivalents).

o Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC or GC until the
starting material is consumed.

o Cool the reaction mixture to room temperature.
o Carefully neutralize the mixture with dilute hydrochloric acid.

o Transfer the mixture to a separatory funnel and extract the agueous layer with an organic
solvent (3 x 50 mL).

o Combine the organic layers and wash with brine.
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e Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using
a rotary evaporator.

o Purify the resulting 1,4-butanediol by distillation.

Expected Yield: Saponification is generally a high-yielding reaction, with expected yields often
greater than 95%.

Role in Drug Development: Precursor to Busulfan

A significant application of 1,4-diacetoxybutane in the context of drug development is its role
as a precursor to 1,4-butanediol, which is a key starting material for the synthesis of the
anticancer drug busulfan.

Synthesis of Busulfan from 1,4-Butanediol

Busulfan (1,4-butanediol dimethanesulfonate) is an alkylating agent used in the treatment of
chronic myeloid leukemia. It is synthesized by the reaction of 1,4-butanediol with
methanesulfonyl chloride in the presence of a base.

Step 1: Hydrolysis Step 2: Sulfonylation
1AL ( \‘
(1,4-Diacetoxybutane) H20, H*/OH > 1,4-Butanediol * 2 MSC, Base >| Busulfan

Methanesulfonyl
Chloride

Click to download full resolution via product page

Caption: Synthesis pathway of Busulfan from 1,4-Diacetoxybutane.

Mechanism of Action of Busulfan

Busulfan functions as a bifunctional alkylating agent. The methanesulfonate groups are good
leaving groups, allowing the butyl chain to be attacked by nucleophilic sites on DNA,
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particularly the N7 position of guanine. This leads to the formation of inter- and intrastrand
cross-links in the DNA, which inhibits DNA replication and transcription, ultimately leading to
apoptosis in rapidly dividing cancer cells.

Biological Activity of 1,4-Diacetoxybutane

Currently, there is a lack of specific data in the public domain regarding the direct biological
activity, cytotoxicity, or effects on cellular signaling pathways of 1,4-diacetoxybutane itself. Its
primary biological relevance is as a precursor to 1,4-butanediol, which is then used in the
synthesis of biologically active molecules like busulfan. 1,4-butanediol itself has been studied
and is known to be metabolized in the body. However, any direct biological effects of the
diacetate form remain to be thoroughly investigated.

Conclusion

The reactive moieties of 1,4-diacetoxybutane are its two ester functional groups, which readily
undergo nucleophilic acyl substitution, most notably hydrolysis to form 1,4-butanediol. This
reactivity makes it a valuable intermediate in chemical synthesis, particularly in the production
of the chemotherapeutic agent busulfan. While its chemical properties and reactions are well-
understood, further research is needed to elucidate any direct biological activities of 1,4-
diacetoxybutane. This guide provides a foundational understanding for researchers and
professionals in drug development and related scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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